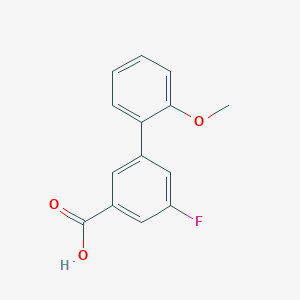

5-Fluoro-3-(2-methoxyphenyl)benzoic acid

Description

Overview of Benzoic Acid Derivatives in Advanced Organic Synthesis

Benzoic acid and its derivatives are fundamental precursors in a multitude of synthetic transformations. The carboxylic acid moiety can be readily converted into esters, amides, acid chlorides, and other functional groups, providing a gateway to diverse chemical architectures. Furthermore, the aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional substituents that can modulate the molecule's electronic and steric properties. In the context of drug discovery, the benzoic acid scaffold is a common feature in numerous approved pharmaceuticals, highlighting its role as a privileged structure.

The Role of Fluorine and Methoxy (B1213986) Substituents in Molecular Design

The incorporation of fluorine and methoxy groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance their therapeutic potential. nih.govtandfonline.comnih.gov

Fluorine , being the most electronegative element, imparts unique properties to a molecule. tandfonline.com Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic influence is profound. tandfonline.com The introduction of fluorine can:

Enhance metabolic stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage and thereby increasing the molecule's half-life. nih.gov

Modulate lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. nih.govresearchgate.net

Alter acidity/basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect a molecule's solubility and interaction with biological targets. researchgate.net

Improve binding affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency. tandfonline.com

The methoxy group (-OCH3) is another key substituent in molecular design, offering a different set of advantageous properties. nih.gov It is prevalent in many natural products and approved drugs. nih.gov The methoxy group can:

Act as a hydrogen bond acceptor: The oxygen atom of the methoxy group can accept hydrogen bonds, which can be crucial for molecular recognition at a biological target.

Influence conformation: The steric bulk and electronic properties of the methoxy group can influence the preferred conformation of a molecule, which can be important for its activity.

Modulate electronic properties: The methoxy group is an electron-donating group through resonance, which can affect the reactivity of the aromatic ring.

Impact metabolic stability: While the methoxy group can be a site of metabolism (O-demethylation), its presence can also block metabolism at other positions. tandfonline.com

Positioning of 5-Fluoro-3-(2-methoxyphenyl)benzoic Acid within Chemical Space

This compound is a biaryl-substituted benzoic acid that incorporates the strategic features of both fluorine and methoxy substituents. While specific research on this exact compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in chemical and pharmaceutical research.

The molecule's architecture combines a benzoic acid core, a fluorine atom at the 5-position, and a 2-methoxyphenyl group at the 3-position. This specific arrangement is anticipated to confer a unique combination of properties:

The benzoic acid moiety provides a handle for further chemical modification and acts as a potential interacting group with biological targets.

The 3-(2-methoxyphenyl) group introduces a second aromatic ring, creating a biaryl scaffold that can adopt various conformations. The ortho-methoxy group on this second ring can influence the dihedral angle between the two rings and provides a hydrogen bond acceptor, which could be critical for specific binding interactions.

The combination of these features positions this compound as an attractive scaffold for the design of novel bioactive molecules. Its structure suggests potential applications in areas where substituted biaryl and benzoic acid derivatives have shown promise, such as in the development of enzyme inhibitors or receptor modulators. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group, along with the conformational flexibility of the biaryl system, offers a rich field for structure-activity relationship studies.

Table of Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C14H11FO3 |

| Molecular Weight | 246.24 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 246.06922 g/mol |

| Monoisotopic Mass | 246.06922 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

| Heavy Atom Count | 18 |

| Formal Charge | 0 |

| Complexity | 285 |

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-5-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJOWXOXIMCDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689131 | |

| Record name | 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-27-9 | |

| Record name | 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 3 2 Methoxyphenyl Benzoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Fluoro-3-(2-methoxyphenyl)benzoic acid, the most logical disconnection is at the carbon-carbon single bond connecting the two aromatic rings. This bond is typically formed via a cross-coupling reaction, which is a powerful and widely used method in modern organic synthesis.

This disconnection leads to two primary precursor fragments: a functionalized fluorobenzene (B45895) derivative and a functionalized anisole (B1667542) derivative. The specific nature of these precursors depends on the chosen coupling strategy. For instance, a Suzuki coupling, a common and robust choice, would suggest the precursors outlined in the table below.

Table 1: Key Precursors based on Suzuki Coupling Retrosynthesis

| Precursor 1 (Electrophile) | Precursor 2 (Nucleophile) |

| 3-Bromo-5-fluorobenzoic acid | (2-Methoxyphenyl)boronic acid |

| Methyl 3-bromo-5-fluorobenzoate | (2-Methoxyphenyl)boronic acid |

| 1,3-Dibromo-5-fluorobenzene (B75295) | 2-Methoxy-phenylboronic acid |

The choice of precursors is critical. Using methyl 3-bromo-5-fluorobenzoate, for example, protects the carboxylic acid functionality during the coupling reaction, preventing potential side reactions. Alternatively, starting with 1,3-dibromo-5-fluorobenzene allows for the biaryl coupling to occur first, followed by a subsequent functional group interconversion to introduce the carboxylic acid moiety, for instance, through lithiation and reaction with carbon dioxide.

Established Synthetic Routes

Several established strategies can be employed to construct the this compound scaffold. These are broadly categorized into carbon-carbon coupling, electrophilic aromatic substitution, and functional group interconversions.

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing biaryl compounds. The Suzuki-Miyaura coupling is particularly prevalent due to its mild reaction conditions, tolerance of various functional groups, and the general stability and low toxicity of its boronic acid reagents.

A typical Suzuki coupling for this target molecule would involve reacting methyl 3-bromo-5-fluorobenzoate with (2-methoxyphenyl)boronic acid. This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. The base is crucial for the transmetalation step of the catalytic cycle. After the coupling reaction, a simple hydrolysis of the methyl ester yields the final this compound.

Table 2: Typical Reaction Components for Suzuki Coupling

| Component | Example | Role |

| Aryl Halide | Methyl 3-bromo-5-fluorobenzoate | Electrophilic partner |

| Boronic Acid | (2-Methoxyphenyl)boronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene (B28343)/Water, Dioxane, or DMF | Solubilizes reactants |

Other cross-coupling reactions like Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) are also viable but are often less favored than the Suzuki coupling due to the higher toxicity and instability of the organometallic reagents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry used to functionalize aromatic rings. youtube.commasterorganicchemistry.com In the context of synthesizing this compound, EAS could theoretically be used, but it presents significant challenges. A Friedel-Crafts-type reaction to directly couple a fluorobenzoic acid derivative with an anisole derivative is generally not feasible due to catalyst inhibition by the carboxylic acid and poor regioselectivity. rsc.org

However, EAS can be a viable strategy for introducing functional groups onto a pre-formed biaryl scaffold. For instance, if 3-fluoro-2'-methoxybiphenyl were synthesized first, the carboxylic acid group could potentially be introduced via Friedel-Crafts acylation followed by oxidation. ossila.com Similarly, nitration followed by reduction to an amine, and a subsequent Sandmeyer reaction could be used to install other functionalities. youtube.comlibretexts.org These multi-step sequences are often less efficient than a direct cross-coupling approach.

Functional group interconversions (FGIs) are crucial steps that often complement core synthetic strategies like cross-coupling. ub.edu An FGI approach allows for greater flexibility in the choice of starting materials.

For example, a synthetic route could begin with the Suzuki coupling of 1-bromo-3-fluoro-5-methylbenzene and (2-methoxyphenyl)boronic acid. The resulting 3-fluoro-5-methyl-2'-methoxybiphenyl can then undergo oxidation of the benzylic methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. This strategy avoids potential complications of carrying the acidic carboxylic group through the palladium-catalyzed coupling reaction.

Another plausible FGI route involves the conversion of an amino group. One could start with 3-bromo-5-fluoroaniline, perform the Suzuki coupling, and then convert the amino group into a carboxylic acid via diazotization to form a diazonium salt, followed by cyanation and subsequent hydrolysis of the nitrile.

Emerging Synthetic Methodologies and Green Chemistry Principles

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netmenchelab.com The synthesis of this compound can be improved by incorporating these principles. rsc.org

Emerging methodologies focus on C-H activation reactions, which offer a more atom-economical alternative to traditional cross-coupling. In a hypothetical C-H activation scenario, 1-fluoro-3-bromobenzene could be directly coupled with 2-methoxybenzene, forming the biaryl bond by activating a C-H bond on the anisole ring, thus eliminating the need to pre-functionalize it into a boronic acid or other organometallic reagent.

Furthermore, green chemistry principles can be applied to established routes:

Catalyst Improvement: Using highly active, low-loading palladium catalysts or developing recyclable catalytic systems can reduce heavy metal waste.

Solvent Selection: Replacing traditional organic solvents like toluene or DMF with greener alternatives such as water, ethanol, or supercritical CO₂ can significantly reduce the environmental impact. menchelab.com

Energy Efficiency: Employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

By integrating these modern approaches, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally sustainable. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on 5 Fluoro 3 2 Methoxyphenyl Benzoic Acid

Esterification and Amidation Reactions

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs or modifying a compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions can yield the corresponding ester. A related compound, 5-fluoro-2-methoxybenzoic acid, can be converted to its methyl ester, methyl 5-fluoro-2-methoxybenzoate. nih.gov Enzymatic reactions have also been employed for the esterification of similar benzoic acid derivatives, offering a milder and more selective alternative. medcraveonline.com

Amidation: Amide synthesis is a common and crucial modification. The carboxylic acid can first be converted to a more reactive acyl chloride, typically by using reagents like thionyl chloride or oxalyl chloride. google.comossila.com This activated intermediate can then react with a primary or secondary amine to form the desired amide. For example, 5-fluoro-2-methoxy-benzoyl chloride has been combined with 4-(aminomethyl)benzoic acid in an amide coupling reaction. google.com Direct C-H amidation of benzoic acids using sulfonyl azides has also been developed, offering a pathway to introduce amino groups at various positions on the aromatic ring. ibs.re.kr These reactions are often facilitated by coupling agents and non-nucleophilic bases such as triethylamine (B128534) or diisopropylethylamine. google.com

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Example Precursor |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | Ester (-COOR) | 5-Fluoro-2-methoxybenzoic acid nih.gov |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride or Oxalyl Chloride2. Amine (R-NH₂) | Amide (-CONHR) | 5-Fluoro-2-methoxybenzoic acid google.com |

| Amidation (Direct Coupling) | Amine, Coupling Agents (e.g., HATU, HOBt), Base | Amide (-CONHR) | 3-Fluoro-5-(trifluoromethyl)benzoic acid ossila.com |

| Direct C-H Amidation | Sulfonyl Azide, Ir-catalyst | Sulfonamide (-NHSO₂R) | Benzoic Acids ibs.re.kr |

Modifications of the Benzoic Acid Moiety

Beyond ester and amide formation, the benzoic acid moiety can undergo further transformations to introduce different functionalities. The carboxylic acid group can direct reactions to specific positions on its attached phenyl ring or be replaced entirely.

One key strategy involves the tandem application of C-H amidation followed by protodecarboxylation. ibs.re.kr This allows for the introduction of an amino group at the meta or para position relative to the original carboxylic acid, a position that is often difficult to access through direct C-H functionalization. ibs.re.kr The presence of fluorine and other substituents on the benzoic acid ring can influence the regioselectivity of these reactions. ossila.comontosight.ai For instance, fluorinated benzoic acid building blocks are widely used in the synthesis of active pharmaceutical ingredients due to the favorable properties conferred by the fluorine atom, such as enhanced lipophilicity and binding affinity. ossila.com

Modifications of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl portion of the molecule offers additional sites for modification. The methoxy (B1213986) group itself can be a target for demethylation to reveal a phenol, which can then be used for further functionalization. The phenyl ring can also undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing methoxy group and the biaryl linkage.

Analogous structures, such as 5-Fluoro-2-methoxyphenylboronic acid, are used in powerful cross-coupling reactions like the Suzuki coupling. lookchem.com This highlights the potential for using derivatives of the parent compound in carbon-carbon bond-forming reactions to build more complex molecular architectures. lookchem.com By modifying this moiety, analogues such as 5-Fluoro-3-(2-fluoro-5-methoxyphenyl)benzoic acid or 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid can be synthesized, allowing for a systematic investigation of how different substituents on this ring impact activity. nih.govnih.gov

Introduction of Heterocyclic Scaffolds (e.g., oxadiazoles (B1248032), pyrazoles)

A widely used strategy in drug discovery is the incorporation of heterocyclic scaffolds, which can improve pharmacological properties. The carboxylic acid group of 5-Fluoro-3-(2-methoxyphenyl)benzoic acid is an excellent starting point for the synthesis of five-membered heterocycles like oxadiazoles and pyrazoles.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from benzoic acid derivatives. A common route involves converting the benzoic acid into a benzohydrazide, which is then cyclized. researchgate.net For example, 2-methoxybenzohydrazide can be prepared from methyl 2-methoxybenzoate (B1232891) and subsequently treated with various arylaldehydes to form the oxadiazole ring. researchgate.net Another method involves a one-pot synthesis from carboxylic acids and amidoximes using a Vilsmeier reagent to activate the carboxyl group. nih.gov

Pyrazoles: Pyrazole (B372694) synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netjmchemsci.com While requiring more steps from the parent benzoic acid, synthetic routes can be designed where the benzoic acid derivative is elaborated into a suitable dicarbonyl precursor. Fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, can be constructed using 5-aminopyrazoles as key building blocks in reactions with ketones and aldehydes. beilstein-journals.org The synthesis of fluorinated pyrazoles is of particular interest, and methods include using fluorinated synthons or direct fluorination of a pre-formed pyrazole ring. researchgate.net

| Heterocycle | General Synthetic Strategy | Key Intermediates/Reagents |

| 1,3,4-Oxadiazole | Conversion of carboxylic acid to hydrazide, followed by cyclization. researchgate.netorientjchem.org | Benzohydrazide, Arylaldehydes, Dehydrating agents. researchgate.net |

| 1,2,4-Oxadiazole | One-pot reaction of carboxylic acid with an amidoxime. nih.gov | Amidoxime, Vilsmeier reagent. nih.gov |

| Pyrazole | Condensation of a 1,3-dicarbonyl compound with hydrazine. jmchemsci.com | 1,3-Diketone, Hydrazine hydrate (B1144303) or Phenylhydrazine. jmchemsci.com |

| Fused Pyrazoles | Condensation/cyclization of aminopyrazoles with bielectrophilic reagents. beilstein-journals.org | 5-Aminopyrazole, Enaminones, β-Ketonitriles. beilstein-journals.org |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, as different enantiomers of a chiral molecule can have distinct biological activities. While the parent molecule this compound is achiral, chirality can be introduced during its derivatization.

For example, in the synthesis of a complex pyrazole derivative, a chiral center was introduced via the use of (S)-1,1,1-trifluoropropan-2-yl hydrazine. google.com This approach involves building the heterocyclic ring with a chiral component from the outset. Another strategy could involve asymmetric reactions on a prochiral derivative of the parent compound, such as the stereoselective reduction of a ketone or the asymmetric alkylation of an enolate. Although specific examples starting directly from this compound are not detailed in the literature, the principles of asymmetric synthesis are broadly applicable to its derivatives.

Structure Activity Relationship Sar Studies of 5 Fluoro 3 2 Methoxyphenyl Benzoic Acid Derivatives

Influence of Fluorine Substitution on Molecular Interactions

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance various pharmacological properties. nih.gov In the context of 5-Fluoro-3-(2-methoxyphenyl)benzoic acid derivatives, the fluorine atom at the 5-position of the benzoic acid ring exerts significant influence through several mechanisms.

Modulation of Physicochemical Properties : Fluorine is highly electronegative, which can alter the acidity (pKa) of the nearby carboxylic acid group through inductive effects. mdpi.com This change in acidity can affect the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and ability to interact with target proteins.

Enhanced Binding Affinity : The fluorine atom can participate in various non-covalent interactions with a biological target. These can include dipole-dipole interactions, hydrogen bonds (with C-F as a weak hydrogen bond acceptor), and hydrophobic interactions. researchgate.netdntb.gov.ua For instance, the fluorine group can form favorable hydrophobic interactions with nonpolar residues, such as tryptophan, in a receptor's binding pocket, potentially increasing the ligand's affinity. biorxiv.org

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. mdpi.com Placing a fluorine atom at a site that is susceptible to oxidative metabolism can block this process, thereby increasing the metabolic stability and half-life of the compound. nih.govmdpi.com

Conformational Control : The presence of a fluorine atom can influence the preferred conformation of the molecule. nih.gov By affecting the rotational barrier between the two phenyl rings, fluorine can help to lock the molecule into a "bioactive conformation," the specific three-dimensional shape required for optimal binding to its target. nih.gov

| Property | Influence of Fluorine Atom | Potential Biological Consequence |

|---|---|---|

| Acidity (pKa) | Increases acidity of the carboxylic group via electron withdrawal. | Altered ionization, solubility, and receptor interaction. mdpi.com |

| Lipophilicity | Increases local lipophilicity. | Improved membrane permeability and hydrophobic interactions. dntb.gov.ua |

| Binding Interactions | Can form hydrogen bonds and hydrophobic interactions. | Enhanced binding affinity and selectivity. researchgate.netbiorxiv.org |

| Metabolic Stability | Blocks sites of oxidative metabolism. | Increased biological half-life. mdpi.com |

Impact of Methoxy (B1213986) Group Position and Modifications on Biological Activity

The methoxy (-OCH3) group on the second phenyl ring is another critical determinant of biological activity. Its position and potential modifications are key areas of investigation in SAR studies.

Modifying the methoxy group can lead to significant changes in activity.

Positional Isomers : Moving the methoxy group to the meta- or para-positions would alter the molecule's three-dimensional structure and the location of the potential hydrogen bond acceptor. This often leads to a decrease or complete loss of activity if the ortho-position is optimal for binding.

Demethylation : Conversion of the methoxy group to a hydroxyl (-OH) group introduces a hydrogen bond donor and increases polarity. Phenolic compounds often exhibit different biological activities, such as enhanced antioxidant properties, compared to their methoxylated counterparts. nih.gov

Alkoxy Chain Homologation : Extending the methyl group to an ethoxy (-OCH2CH3) or larger alkoxy group increases lipophilicity and steric bulk. This can enhance binding by filling a hydrophobic pocket or decrease binding due to a steric clash within the receptor site.

| Modification | Structural Change | Predicted Impact on Activity |

|---|---|---|

| Positional Isomerism (meta/para) | Alters molecular geometry and H-bond acceptor position. | Likely to decrease activity if ortho-position is crucial for bioactive conformation. |

| Demethylation to -OH | Introduces H-bond donor capability; increases polarity. | May alter target selectivity or introduce new interactions (e.g., antioxidant activity). nih.gov |

| Homologation (e.g., -OC2H5) | Increases steric bulk and lipophilicity. | Could improve affinity by filling a hydrophobic pocket or reduce it via steric hindrance. |

Role of Carboxylic Acid Functionality in Ligand-Target Recognition

The carboxylic acid (-COOH) group is a common feature in many bioactive molecules and often serves as a primary anchoring point to the biological target. ijacskros.com At physiological pH, this group is typically deprotonated to form a negatively charged carboxylate (-COO⁻), which is a powerful interacting group.

The carboxylate can engage in several high-energy interactions:

Ionic Bonding : It can form strong salt bridges or ionic bonds with positively charged amino acid residues in the receptor, such as arginine, lysine, or histidine. This is often a key interaction for high-affinity binding.

Hydrogen Bonding : The oxygen atoms of the carboxylate are excellent hydrogen bond acceptors, capable of forming multiple hydrogen bonds with donor residues like serine, threonine, or tyrosine. acs.org

Metal Chelation : In metalloenzymes, the carboxylate group can act as a ligand, coordinating with metal ions (e.g., zinc, copper) in the active site. acs.org

The indispensable nature of the carboxylic acid means that its replacement or modification often leads to a dramatic loss of biological activity. For example, converting the carboxylic acid to an ester or an amide would neutralize the negative charge and remove the potential for ionic bonding, likely abolishing the compound's potency. The recognition of carboxylic acids is a fundamental principle in molecular recognition and drug design. ijacskros.comnih.gov

Comparative Analysis of Structural Isomers and Analogues

The specific arrangement of substituents on the bi-aryl framework of this compound is critical. A comparative analysis of structural isomers and analogues helps to map the chemical space required for biological activity.

For example, an isomer like 3-Fluoro-5-(2-methoxyphenyl)benzoic acid, while chemically similar, might exhibit vastly different activity. This could be because the fluorine atom at the 3-position is unable to make the same favorable interactions as when it is at the 5-position. Similarly, analogues where the linker between the two rings is altered or where other substituents are introduced can provide valuable SAR data.

Consider the analogue 2-((3-Fluorophenyl)thio)-5-(trifluoromethyl)benzoic acid. ontosight.ai While not a direct isomer, it shares features like a fluorinated phenyl ring and a benzoic acid moiety. However, the ether linkage is replaced by a thioether, and the methoxy group is replaced by a trifluoromethyl group. The trifluoromethyl group is highly lipophilic and an electron-withdrawing group, which would significantly alter the electronic and steric profile compared to the methoxy group. ontosight.ai Such comparisons reveal which structural features are essential for activity and which can be modified. psu.edu

| Compound | Key Structural Difference | Hypothesized Effect on Activity |

|---|---|---|

| This compound | Parent Compound | Reference Activity |

| 5-Fluoro-3-(4-methoxyphenyl)benzoic acid | Methoxy group at para-position. | Reduced activity due to altered conformation. |

| 5-Chloro-3-(2-methoxyphenyl)benzoic acid | Fluorine replaced by chlorine. | Activity may change due to larger size and different electronic properties of chlorine. |

| 5-Fluoro-3-(2-hydroxyphenyl)benzoic acid | Methoxy group replaced by hydroxyl. | Altered activity profile; potential for new hydrogen bond donor interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. psu.edu For a series of derivatives of this compound, a QSAR study would involve several steps:

Data Collection : A dataset of analogues with their measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : Various physicochemical and structural properties (descriptors) are calculated for each molecule. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobicity (e.g., logP), and topological indices.

Model Building : Statistical methods or machine learning algorithms are used to create an equation that links the descriptors to the biological activity. acs.org

Model Validation : The predictive power of the model is rigorously tested to ensure it is robust and not due to chance correlation.

A successful QSAR model can be highly valuable. It can provide insights into the key molecular features driving activity, such as the importance of a certain electronic distribution or molecular shape. Furthermore, it can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. psu.edu

Computational Chemistry and Theoretical Investigations of 5 Fluoro 3 2 Methoxyphenyl Benzoic Acid and Its Analogues

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how a ligand, such as 5-Fluoro-3-(2-methoxyphenyl)benzoic acid, might interact with a biological target, typically a protein. The simulations calculate the binding affinity, or strength of the interaction, which is often expressed as a docking score or binding energy.

In studies of analogous benzoic acid derivatives, molecular docking has been employed to evaluate their potential as inhibitors for various enzymes. For instance, investigations into their antiviral potential have targeted proteins like the SARS-CoV-2 main protease. nih.gov These simulations identify key amino acid residues in the protein's active site that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and halogen bonds. rjptonline.org For example, the carboxylic acid group is a common hydrogen bond donor and acceptor, while the phenyl rings can engage in hydrophobic and π-π stacking interactions. nih.gov The fluorine atom in this compound can also participate in specific interactions, including halogen bonds and hydrogen bonds, potentially enhancing binding affinity. rjptonline.orgfu-berlin.de

The results from such simulations are typically presented in tables that summarize the binding energies and the specific amino acid residues involved in the interactions.

Table 1: Example of Molecular Docking Interaction Data for a Ligand with a Target Protein

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| HIS41 | Hydrogen Bond | 2.1 |

| CYS145 | Hydrogen Bond | 2.5 |

| GLU166 | Hydrophobic | 3.8 |

This table is illustrative and represents typical data obtained from molecular docking simulations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to benzoic acid derivatives to calculate various molecular properties and reactivity descriptors. orientjchem.orgresearchgate.net DFT calculations can optimize the molecular geometry to find its most stable three-dimensional structure and compute the electronic properties based on this geometry. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attacks.

Another important aspect analyzed is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. niscpr.res.in This information is crucial for understanding intermolecular interactions, such as how the molecule will interact with a protein receptor or other molecules. researchgate.net For benzoic acid derivatives, the MEP surface typically shows negative potential around the oxygen atoms of the carboxylic group, indicating these are sites for electrophilic attack or hydrogen bonding. niscpr.res.in

This table provides an overview of common descriptors calculated using DFT to predict molecular reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule like this compound are highly dependent on its three-dimensional shape or conformation. As a bi-aryl compound, there is rotational freedom around the single bond connecting the two phenyl rings. Conformational analysis aims to identify the most stable conformations (conformers) and the energy barriers between them.

Computational methods can perform a conformational scan by systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. This helps to identify low-energy, stable conformers. uky.edu For substituted bi-aryl systems, steric hindrance between substituents on the rings can significantly influence the preferred conformation, often leading to a non-planar arrangement. uky.edu

Molecular Dynamics (MD) simulations provide a more dynamic view of the molecule's behavior. nih.gov By simulating the movements of atoms over time, MD can explore the conformational landscape, showing how the molecule flexes, vibrates, and transitions between different conformations in a solvent environment. nih.gov These simulations are valuable for understanding how the molecule's flexibility might influence its ability to bind to a receptor, as a flexible ligand can adapt its shape to fit into a binding site.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Computational methods, particularly DFT, are frequently used to predict the spectroscopic properties of molecules. niscpr.res.in These theoretical predictions can be compared with experimental data to confirm the molecular structure or to help interpret complex spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net The calculated vibrational modes can be assigned to specific stretching, bending, or twisting motions of the atoms. For this compound, key vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, C-O stretching of the methoxy (B1213986) group, and C-F stretching. Comparing the calculated IR spectrum with an experimental one can provide strong evidence for the synthesized structure. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted chemical shifts are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules with many overlapping signals.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help by calculating the stability of potential fragment ions. This can aid in the interpretation of fragmentation patterns observed in experimental mass spectra, helping to elucidate the structure of the parent molecule.

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3600 | ~3450 |

| C=O Stretch | Carboxylic Acid | ~1780 | ~1700 |

| C-O-C Stretch | Methoxy Ether | ~1250 | ~1245 |

Frequencies are approximate. Calculated values often require scaling to better match experimental data.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating transition state structures and calculating the activation energies associated with them.

For a molecule like this compound, computational methods could be used to elucidate its synthesis mechanism, for example, the mechanism of a Suzuki or other cross-coupling reaction used to form the bi-aryl bond. Theoretical studies can compare different potential catalytic cycles, determine the rate-limiting step, and explain the observed regioselectivity and stereoselectivity of the reaction.

Furthermore, the degradation pathways or metabolic transformations of the compound could also be studied. By simulating potential reactions like oxidation or hydrolysis, computational methods can predict the likely metabolites and the energy barriers for their formation, providing insights into the compound's stability and potential biotransformation in a biological system.

Biological Activity Profiling in Vitro Studies of 5 Fluoro 3 2 Methoxyphenyl Benzoic Acid Derivatives

In Vitro Antimicrobial Efficacy (Antibacterial and Antifungal)

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. nih.gov Fluorinated compounds, in particular, have shown promise in this field. acgpubs.org

Broad-Spectrum Activity Assessment (In Vitro)

In vitro studies have demonstrated that certain fluorinated benzoic acid and benzimidazole (B57391) derivatives possess significant antimicrobial properties. For instance, some 2-(fluorophenyl)-benzimidazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. acgpubs.org Specifically, a derivative featuring a fluorine atom in the meta-position of the phenyl ring exhibited high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL. acgpubs.org The same study noted that 2-(m-fluorophenyl)-benzimidazole derivatives were effective against Bacillus subtilis, with an MIC value of 7.81 μg/mL. acgpubs.org

Similarly, other research has highlighted that compounds with electron-withdrawing groups, such as fluorine, can enhance antibacterial activity against various bacterial strains. researchgate.net The antimicrobial potential of fluorinated compounds is often broad, with studies showing efficacy against a range of pathogens. For example, 5-fluoro benzimidazole derivatives have demonstrated broad-spectrum antibacterial activity against Gram-positive S. aureus and C. difficile (MIC 8 and 128 µg/mL, respectively) and Gram-negative K. pneumoniae and P. aeruginosa (MIC 128 and 64 µg/mL, respectively). mdpi.com

The table below summarizes the in vitro antimicrobial activity of selected fluorinated derivatives against various pathogens.

| Compound Class | Microbial Strain | Activity (MIC in µg/mL) |

| 2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria | 31.25 |

| 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 |

| 5-fluoro benzimidazole | Staphylococcus aureus | 8 |

| 5-fluoro benzimidazole | Clostridioides difficile | 128 |

| 5-fluoro benzimidazole | Klebsiella pneumoniae | 128 |

| 5-fluoro benzimidazole | Pseudomonas aeruginosa | 64 |

Specific Microbial Target Pathway Investigations (In Vitro)

While broad-spectrum screening provides initial data on efficacy, understanding the specific mechanisms of action is crucial for drug development. For some antimicrobial derivatives, investigations have pointed towards specific cellular damage. For example, certain phosphonium-based derivatives of 5-fluorouracil (B62378), a related fluorinated compound, cause considerable septal damage and cytosolic alterations in Staphylococcus aureus and trigger plasmolysis in Escherichia coli. nih.gov These derivatives also lead to significant alterations in membrane permeabilization and depolarization in both S. aureus and E. coli cells at their MIC. nih.gov However, for many 5-Fluoro-3-(2-methoxyphenyl)benzoic acid derivatives specifically, detailed in vitro studies elucidating their precise microbial target pathways are not extensively documented in the available literature. Further research is required to determine if they act through similar mechanisms of membrane disruption or by inhibiting specific enzymes essential for microbial survival.

In Vitro Anticancer and Antiproliferative Activities

Fluorinated compounds are a cornerstone of modern chemotherapy, with 5-fluorouracil (5-FU) being a prominent example. biomolther.org Research into novel fluorinated benzoic acid derivatives aims to develop agents with improved efficacy and selectivity against cancer cells.

Cytotoxicity in Cancer Cell Lines (In Vitro)

Numerous studies have evaluated the in vitro cytotoxicity of fluorinated compounds against various human cancer cell lines. Derivatives are often tested to determine their half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI50). For example, a series of novel fluoroquinolone analogs demonstrated broad-spectrum cytotoxicity, with some derivatives showing 4- to 12-fold greater cytotoxicity than the standard drug Etoposide. news-medical.net

In one study, a 5-fluoro derivative of benzothiazole (B30560) displayed potent antiproliferative activity against human breast cancer (MCF-7, MDA-MB-468) and colon carcinoma (HCT-116, HT-29) cell lines, with GI50 values of 0.37, 0.41, 0.08, and 0.41 μM, respectively. nih.gov Another study synthesized a series of benzoxazole (B165842) derivatives, with some compounds showing potent cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines, with IC50 values in the low micromolar range (e.g., 3.95 ± 0.18 µM for HepG2 and 4.054 ± 0.17 µM for MCF-7). nih.gov Furthermore, hybrids of 5-fluorouracil and coumarin (B35378) have shown superior cytotoxicity in vitro against human pancreatic cancer cells (PANC-1) compared to free 5-fluorouracil. mdpi.com

The following table presents a selection of cytotoxicity data for various fluorinated derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | Cell Type | Activity (IC50 / GI50 in µM) |

| 5-fluoro benzothiazole derivative | HCT-116 | Colon Carcinoma | 0.08 |

| 5-fluoro benzothiazole derivative | MCF-7 | Breast Cancer | 0.37 |

| 5-fluoro benzothiazole derivative | MDA-MB-468 | Breast Cancer | 0.41 |

| 5-fluoro benzothiazole derivative | HT-29 | Colon Carcinoma | 0.41 |

| Benzoxazole derivative (14a) | HepG2 | Liver Cancer | 3.95 |

| Benzoxazole derivative (14a) | MCF-7 | Breast Cancer | 4.05 |

| Benzoxazole derivative (14l) | HepG2 | Liver Cancer | 6.70 |

| Benzoxazole derivative (14l) | MCF-7 | Breast Cancer | 6.87 |

Induction of Apoptosis and Cell Cycle Modulation (In Vitro Cellular Mechanisms)

A key mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. nih.gov Studies on fluorinated compounds often investigate their ability to trigger this process and to interfere with the cancer cell cycle. For instance, 5-FU is known to induce caspase-dependent apoptosis in colorectal cancer cells. nih.gov Apigenin, when combined with 5-FU, has been shown to potentiate this apoptosis induction and enhance cell cycle disruption in HCT116 cells. nih.gov

Cell cycle analysis of MCF-7 breast cancer cells treated with active fluoroquinolone derivatives revealed that these compounds induced cell cycle arrest at the G2/M phase. news-medical.net Similarly, depending on the concentration, 5-FU can cause G1 arrest or G2 arrest in colorectal adenocarcinoma cell lines. nih.gov This disruption of the normal cell division cycle is a critical component of its antiproliferative effect. The generation of reactive oxygen species (ROS) is also frequently correlated with the induction of apoptosis by chemotherapeutic agents in many cancer cells. biomolther.org

Enzyme Inhibition Studies (In Vitro)

The cytotoxic effects of many anticancer agents are rooted in their ability to inhibit specific enzymes crucial for cancer cell proliferation and survival. A primary mechanism of 5-FU is the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. biomolther.orgnih.gov

Other fluorinated derivatives have been designed to target different enzymes. For example, novel fluoroquinolone analogs have been identified as potent inhibitors of Topoisomerase II, an enzyme that plays a critical role in DNA replication. news-medical.net In other studies, 5-Fluoroindole-2-carboxylic acid was found to inhibit human apurinic/apyrimidinic endonuclease 1 (APE1) with an IC50 of 10 μM. nih.gov Additionally, certain benzofuran (B130515) derivatives have been evaluated as inhibitors of human Monoamine Oxidase (MAO), with a 2-(4-methoxyphenyl)-5-nitrobenzofuran derivative showing selective and reversible inhibition of MAO-B with an IC50 of 140 nM. unica.it The development of dual inhibitors, such as those targeting both COX-2 and 5-LOX enzymes, is another area of active research for creating anti-inflammatory and potentially anticancer agents. mdpi.com

Anti-inflammatory Modulatory Effects (In Vitro)

Derivatives of fluorinated benzoic acids have demonstrated notable anti-inflammatory properties in various in vitro models. These studies often measure the inhibition of key inflammatory mediators and pathways.

One synthetic derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, was found to significantly downregulate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov This effect was linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov Further investigation revealed that these effects are mediated by the inhibition of critical signaling pathways, including nuclear factor kappa-B (NF-κB), activator protein 1 (AP-1), and signal transducer and activator of transcription protein (STAT) pathways. nih.gov

Similarly, the compound 5-fluoro-2-oxindole was shown to inhibit the upregulation of iNOS (NOS2) and phosphorylated mitogen-activated protein kinase (MAPK) in in vitro models related to inflammatory pain. researchgate.net Another approach to assess anti-inflammatory potential is the inhibition of protein denaturation, a well-known cause of inflammation. In this context, novel amide derivatives of flurbiprofen, a related fluorinated bi-phenyl compound, were evaluated for their ability to protect human serum albumin from heat-induced denaturation. The results indicated that these derivatives possess significant anti-inflammatory activity, comparable to standard reference compounds. mdpi.com

| Compound/Derivative Class | Assay/Model | Key Findings |

| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | LPS-induced RAW264.7 macrophages | ↓ NO and PGE2 production; ↓ iNOS and COX-2 expression; Inhibits NF-κB, AP-1, and STAT pathways. nih.gov |

| 5-fluoro-2-oxindole | Inflammatory pain models | Inhibited upregulation of NOS2 and phosphorylated MAPK. researchgate.net |

| Flurbiprofen Amide Derivatives | Heat-induced albumin denaturation | Exhibited significant inhibition of albumin denaturation, comparable to reference standards. mdpi.com |

Receptor Binding and Modulation Studies (In Vitro)

In vitro binding assays are crucial for determining the affinity and selectivity of compounds for specific biological receptors. Derivatives of N-(5-fluoro-2-phenoxyphenyl)-N-(5-methoxybenzyl)acetamide have been extensively studied for their interaction with the peripheral benzodiazepine (B76468) receptor (PBR), also known as the translocator protein (18 kDa).

One such derivative, [18F]FEDAA1106, demonstrated high potency for PBR, with an IC50 value of 0.77 nM. This affinity was significantly higher than that of the established PBR ligand PK11195, which had an IC50 of 8.26 nM in the same study. ijcrt.org The parent compound, DAA1106, also showed high affinity with an IC50 of 1.62 nM. ijcrt.org These compounds displayed minimal affinity for central benzodiazepine receptors (CBRs). ijcrt.org A related study determined the equilibrium dissociation constant (Ki) for a fluoroethyl analogue to be 0.16 nM for PBR in rat brain sections, confirming its high affinity. researchgate.net

In addition to PBR, derivatives of 5-acetamido-2-hydroxy benzoic acid have been analyzed for their binding affinity to cyclooxygenase-2 (COX-2) receptors through in-silico docking studies, which predict the interaction between a ligand and a protein at the molecular level. nih.gov These computational models suggested a favorable binding affinity of the derivatives with the COX-2 receptor, which is a key target for anti-inflammatory drugs. nih.gov

| Compound/Derivative | Target Receptor | Assay Type | Binding Affinity |

| [18F]FEDAA1106 | Peripheral Benzodiazepine Receptor (PBR) | Competitive Binding Assay | IC50: 0.77 nM ijcrt.org |

| DAA1106 | Peripheral Benzodiazepine Receptor (PBR) | Competitive Binding Assay | IC50: 1.62 nM ijcrt.org |

| PK11195 (Reference) | Peripheral Benzodiazepine Receptor (PBR) | Competitive Binding Assay | IC50: 8.26 nM ijcrt.org |

| Fluoroethyl analogue of DAA1106 | Peripheral Benzodiazepine Receptor (PBR) | Radioligand Binding Assay | Ki: 0.16 nM researchgate.net |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | In-silico Molecular Docking | Favorable binding affinity predicted. nih.gov |

Antifeedant Activity (In Vitro Bioassays)

Certain benzoic acid derivatives have been identified as potent antifeedants, substances that deter feeding by insects and other pests. Research has focused on their potential application in protecting conifer seedlings from the pine weevil, Hylobius abietis. ijcrt.org

In vitro bioassays have been used to establish structure-activity relationships for these compounds. Studies revealed that specific methoxy-substituted benzoic acid derivatives are highly effective. Among the most active compounds identified were methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate, which demonstrated the highest antifeedant indices of all substances tested in one study. ijcrt.org Other effective compounds included methyl 2-hydroxy-3-methoxybenzoate, methyl (3,5-dimethoxyphenyl)acetate, and methyl (2,5-dimethoxyphenyl)acetate. ijcrt.org These findings highlight that the substitution pattern on the phenyl ring is critical for antifeedant activity. ijcrt.org

| Compound | Target Pest | Bioassay | Result |

| Methyl 2,4-dimethoxybenzoate | Pine Weevil (Hylobius abietis) | Feeding Bioassay | High antifeedant index. ijcrt.org |

| Isopropyl 2,4-dimethoxybenzoate | Pine Weevil (Hylobius abietis) | Feeding Bioassay | High antifeedant index. ijcrt.org |

| Methyl 2-hydroxy-3-methoxybenzoate | Pine Weevil (Hylobius abietis) | Feeding Bioassay | Effective antifeedant. ijcrt.org |

| Methyl (3,5-dimethoxyphenyl)acetate | Pine Weevil (Hylobius abietis) | Feeding Bioassay | Effective antifeedant. ijcrt.org |

| Methyl (2,5-dimethoxyphenyl)acetate | Pine Weevil (Hylobius abietis) | Feeding Bioassay | Effective antifeedant. ijcrt.org |

Investigations into Other Pharmacological Targets (In Vitro)

Beyond inflammation and specific receptor binding, derivatives of fluoro- and methoxy-substituted benzoic acids have been investigated for a range of other pharmacological activities, primarily in the fields of oncology and virology.

Antiproliferative and Cytotoxic Activity: Several studies have highlighted the potential of these compounds as anticancer agents. Derivatives of 5-fluoro-2-methoxybenzoic acid have shown antiproliferative properties against cancer cells. The mechanism for this activity is believed to involve binding to microtubules, which disrupts tubulin polymerization and ultimately induces apoptosis (programmed cell death). Similarly, a series of fluoro-substituted benzimidazole derivatives displayed significant antiproliferative activity against various cancer cell lines in MTT assays. A trimethoxyphenyl-based analogue, compound 9, exhibited potent cytotoxic activity against the HepG2 (human liver cancer) cell line with an IC50 value of 1.38 µM. This compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase.

Antiviral Activity: Derivatives of 5-fluoro-2-methoxybenzoic acid are also being explored for their potential as antiviral agents. Research indicates that these compounds can act as precursors for the synthesis of benzamide (B126) derivatives that function as inhibitors of HIV-1 integrase, an enzyme essential for viral replication.

| Compound/Derivative Class | Pharmacological Target/Activity | Cell Line/Model | Key Findings (IC50) |

| 5-Fluoro-2-methoxybenzoic acid derivatives | Antiproliferative (Tubulin Inhibition) | Cancer Cells | Inhibit tubulin polymerization, induce apoptosis. |

| Fluoro-substituted benzimidazole derivatives | Antiproliferative | Various Cancer Cell Lines | Showed significant antiproliferative activity. |

| N-phenyl triazinone derivative 9 | Cytotoxic | HepG2 (Liver Cancer) | IC50: 1.38 µM. |

| N-pyridoyl triazinone 10 | Cytotoxic | HepG2 (Liver Cancer) | IC50: 2.52 µM. |

| N-phenylthiazolyl triazinone 11 | Cytotoxic | HepG2 (Liver Cancer) | IC50: 3.21 µM. |

| 5-Fluoro-2-methoxybenzoic acid derivatives | Antiviral (HIV-1 Integrase Inhibition) | HIV-1 | Act as precursors for inhibitors of HIV-1 integrase. |

Applications in Materials Science and Industrial Chemistry

Utilization as a Building Block for Advanced Polymeric Materials

While specific research detailing the use of 5-Fluoro-3-(2-methoxyphenyl)benzoic acid in polymerization is not extensively documented in publicly available literature, the fundamental structure of this compound is analogous to monomers used in the synthesis of high-performance polymers. Aromatic carboxylic acids are key components in the production of polyesters and polyamides. The inclusion of a fluorine atom in such monomers can enhance properties like thermal stability, chemical resistance, and specific electronic characteristics.

For instance, related fluorinated and methoxy-substituted aromatic compounds are known to be used in the synthesis of liquid crystal polymers (LCPs). These materials exhibit a high degree of order in their liquid phase, leading to exceptional mechanical strength and thermal performance in their solid state. The rigid, rod-like structure that could be derived from this compound makes it a potential candidate for creating LCPs with tailored properties.

A study on the synthesis and copolymerization of novel fluoro, methoxy (B1213986), and methyl ring-disubstituted octyl phenylcyanoacrylates with styrene (B11656) demonstrates the broader interest in combining these functional groups to create new polymers. Although this research does not use this compound directly, it underscores the utility of such substituted aromatic compounds in developing functional polymers.

Integration into Organic Electronic Systems

In the field of organic electronics, there is a continuous search for new materials that can improve the efficiency and stability of devices such as organic light-emitting diodes (OLEDs). The molecular structure of this compound suggests its potential as a precursor for components in these systems. The bi-phenyl-like structure can form the core of host materials or ligands for emissive metal complexes in OLEDs.

The presence of fluorine can modulate the electronic properties of organic materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices. While direct application of this compound in published OLED research is not prominent, the development of novel bipolar host materials based on complex derivatives of 1,3,5-triazine (B166579) for highly efficient phosphorescent OLEDs highlights the importance of aromatic building blocks in this technology.

Role in Agrochemical Development (e.g., herbicides, fungicides)

The development of new herbicides and fungicides often involves the exploration of novel chemical scaffolds that can exhibit biological activity. Fluorinated aromatic compounds are a well-established class of molecules in the agrochemical industry.

While direct evidence of the herbicidal or fungicidal activity of this compound is limited, several patents for complex herbicidal compositions include a structurally related moiety. For example, patents have been granted for herbicides containing the active ingredient 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. This indicates that the fluorinated methoxyphenyl portion of the molecule is a key pharmacophore for herbicidal activity. This suggests that this compound could serve as a valuable intermediate or starting material in the synthesis of new agrochemical candidates. The general class of benzoic acid herbicides has been used for many years to control broadleaf weeds.

Synthesis of Specialty Chemicals and Intermediates

One of the most significant roles of this compound is its function as an intermediate in the synthesis of more complex specialty chemicals. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification and amidation, allowing it to be readily incorporated into larger molecules.

In the pharmaceutical industry, for example, structurally similar compounds are crucial building blocks. The closely related isomer, 5-Fluoro-2-methoxybenzoic acid, is a key starting material for the synthesis of Pirtobrutinib, a drug used to treat certain types of lymphoma. This underscores the value of fluorinated methoxybenzoic acids as intermediates in the production of high-value active pharmaceutical ingredients (APIs).

The versatility of such compounds is further demonstrated by the use of other related molecules in the synthesis of inhibitors for various biological targets and in the development of new materials with specific functions. The unique substitution pattern of this compound makes it a candidate for creating novel molecular architectures in drug discovery and materials science research.

Analytical and Spectroscopic Characterization of 5 Fluoro 3 2 Methoxyphenyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For "5-Fluoro-3-(2-methoxyphenyl)benzoic acid," ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals for each of the aromatic and methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on the two aromatic rings. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The protons on the benzoic acid ring will show complex splitting patterns due to coupling with each other and with the fluorine atom. Similarly, the protons on the methoxyphenyl ring will display characteristic multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield position (typically >165 ppm). The aromatic carbons will appear in the range of approximately 110-165 ppm. The presence of the fluorine atom will cause C-F coupling, which appears as doublets in the ¹³C NMR spectrum, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and fluorine atoms. The methoxy group will show a characteristic signal around 55-60 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom. For "this compound," the ¹⁹F NMR spectrum is expected to show a singlet or a narrowly split multiplet, with a chemical shift that is characteristic of a fluorine atom attached to an aromatic ring. The precise chemical shift provides valuable information about the electronic environment of the fluorine atom.

Expected NMR Data for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | >165 | - |

| Aromatic Protons (Benzoic Acid Ring) | 7.0 - 8.0 (m) | 110 - 140 (d, JC-F) | - |

| Aromatic Protons (Methoxyphenyl Ring) | 6.8 - 7.5 (m) | 110 - 160 | - |

| Methoxy Protons (-OCH₃) | ~3.8 (s) | 55 - 60 | - |

| Fluorine (-F) | - | - | -110 to -120 |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

For "this compound," the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of characteristic neutral fragments such as H₂O, CO, and COOH from the carboxylic acid group, and CH₃ from the methoxy group.

HRMS would be used to confirm the elemental formula of the molecular ion. The exact mass of "this compound" (C₁₄H₁₁FO₃) is 246.0692 u. An HRMS measurement that is very close to this value would provide strong evidence for the correct elemental composition.

Expected Mass Spectrometry Data:

| Technique | Expected Observation |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 246. |

| Characteristic fragment ions corresponding to losses of H₂O, CO, COOH, and CH₃. | |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement of the molecular ion, confirming the elemental formula C₁₄H₁₁FO₃. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1680 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid group. The C-O stretching of the carboxylic acid and the ether linkage will appear in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C-F stretching vibration will give rise to a strong band in the 1250-1020 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretching vibration would also be observable, although it is generally weaker than in the IR spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | IR Absorption (cm⁻¹) ** | Raman Shift (cm⁻¹) ** |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1680 (strong) | Moderate |

| C-O (Carboxylic Acid/Ether) | 1320-1210, 1275-1200 | Moderate |

| Aromatic C-H | >3000 | Strong |

| Aromatic C=C | 1600-1450 | Strong |

| C-F | 1250-1020 (strong) | Moderate |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of "this compound" would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Furthermore, the crystal structure would reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. For benzoic acid derivatives, it is common to observe the formation of hydrogen-bonded dimers through the carboxylic acid groups. The presence of the fluorine and methoxy groups may also lead to other specific intermolecular contacts.

Expected X-ray Crystallography Findings:

| Parameter | Expected Observation |

| Molecular Structure | Unambiguous confirmation of the atomic connectivity and conformation. |

| Crystal Packing | Formation of hydrogen-bonded dimers between carboxylic acid groups. |

| Potential for other intermolecular interactions involving the fluorine and methoxy groups. |

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any impurities or byproducts from a chemical synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of benzoic acid derivatives. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would be suitable. The compound would be detected by a UV detector, typically at a wavelength around 230-280 nm where the aromatic rings absorb. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions and the peak area can be used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group of "this compound" would likely need to be derivatized, for example, by esterification to a more volatile methyl or ethyl ester, to improve its thermal stability and chromatographic behavior. The derivatized compound would then be separated on a capillary GC column and detected by a mass spectrometer, which would provide both retention time and mass spectral data for identification and purity assessment.

Typical Chromatographic Conditions:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 | Acetonitrile/Water with acid | UV (230-280 nm) |

| GC-MS (after derivatization) | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 5-Fluoro-3-(2-methoxyphenyl)benzoic acid and its analogues is crucial for enabling extensive structure-activity relationship (SAR) studies. While classical methods for biaryl synthesis exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes.

Modern Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. mdpi.com Future research could optimize the Suzuki-Miyaura coupling of a boronic acid derivative of one of the aromatic rings with a halogenated partner of the other. For instance, coupling 3-bromo-5-fluorobenzoic acid with 2-methoxyphenylboronic acid in the presence of a suitable palladium catalyst and base would be a direct approach. nih.govresearchgate.net The development of heterogeneous palladium catalysts could offer advantages in terms of reusability and purification. mdpi.com

Other Cross-Coupling Reactions: Exploring other cross-coupling reactions, such as Stille, Hiyama, or Negishi couplings, could provide alternative routes with different substrate scopes and functional group tolerances.

C-H Activation/Functionalization:

Direct C-H activation represents a more atom-economical approach to biaryl synthesis, avoiding the need for pre-functionalized starting materials. thieme-connect.comnih.govacs.org Research into transition-metal-catalyzed C-H arylation of 3-fluorobenzoic acid with 2-methoxybenzene or its derivatives could lead to more streamlined syntheses. Rhodium and palladium catalysts are often employed for such transformations. thieme-connect.com The directing group ability of the carboxylic acid moiety could be exploited to achieve regioselective C-H activation.

Photocatalytic and Electrochemical Methods:

Recent advancements in photoredox and electrochemical catalysis offer milder and more sustainable alternatives to traditional cross-coupling methods. thieme-connect.comnih.gov Future studies could investigate the feasibility of a light- or electricity-driven synthesis of this compound, potentially reducing waste and improving the safety profile of the synthesis.

| Synthetic Strategy | Key Features | Potential Advantages |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of a boronic acid with a halide. mdpi.com | High yields, good functional group tolerance, well-established. |

| C-H Activation | Direct functionalization of a C-H bond. thieme-connect.comnih.govacs.org | Atom economy, reduced synthetic steps. thieme-connect.com |

| Photocatalysis/Electrochemistry | Use of light or electricity to drive the reaction. thieme-connect.comnih.gov | Mild reaction conditions, sustainability. thieme-connect.com |

Design of Next-Generation Analogues with Enhanced Specificity

To improve the therapeutic index of this compound, the design and synthesis of next-generation analogues with enhanced target specificity and potency are paramount. This can be achieved through a combination of rational drug design and combinatorial chemistry approaches.

Structure-Activity Relationship (SAR) Studies:

A systematic exploration of the chemical space around the this compound scaffold is necessary to establish a comprehensive SAR. This would involve the synthesis of a library of analogues with modifications at various positions of both aromatic rings.

Fluorine Substitution: The position and number of fluorine substituents can be varied to fine-tune the electronic properties and metabolic stability of the molecule. nih.gov

Methoxy (B1213986) Group Modification: The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with bioisosteres such as a hydroxyl, trifluoromethoxy, or a small alkyl group to probe the steric and electronic requirements of the target binding pocket.

Benzoic Acid Isosteres: The carboxylic acid moiety can be replaced with other acidic functional groups like tetrazole or hydroxamic acid to potentially improve oral bioavailability and cell permeability.

Computational and Structural Biology Approaches:

In the absence of a known biological target, computational methods such as pharmacophore modeling and molecular docking can be employed to generate hypotheses about the compound's mechanism of action and guide the design of new analogues.

If the biological target is identified, structure-based drug design will be instrumental. X-ray crystallography or cryo-electron microscopy of the target protein in complex with this compound or its analogues would provide detailed insights into the binding mode and allow for the rational design of more potent and selective inhibitors.

Mechanistic Studies on Cellular and Molecular Interactions (In Vitro)

Understanding the cellular and molecular mechanisms of action of this compound is fundamental to its development as a therapeutic agent. A battery of in vitro assays should be employed to identify its biological target(s) and elucidate its effects on cellular pathways.

Target Identification and Validation:

Affinity-based Methods: Chemical proteomics approaches, such as affinity chromatography using an immobilized form of the compound or photo-affinity labeling, can be used to pull down interacting proteins from cell lysates.

Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 screening or RNA interference (RNAi) can help identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound, thereby pointing to its potential target or pathway.

In Vitro Cellular Assays:

Cell Viability and Proliferation Assays: The effect of the compound on the growth and viability of various cell lines (e.g., cancer cell lines) can be assessed using assays like MTT, MTS, or cell counting.

Enzymatic Assays: If a specific enzyme is identified as a target, in vitro enzymatic assays will be crucial to determine the inhibitory potency (e.g., IC50 value) and the mode of inhibition.

Signaling Pathway Analysis: Western blotting, qPCR, and reporter gene assays can be used to investigate the effect of the compound on key cellular signaling pathways that are often dysregulated in disease.

| Assay Type | Purpose | Examples |

| Target Identification | To identify the protein(s) that the compound binds to. | Affinity Chromatography, Photo-affinity Labeling, CRISPR Screening |

| Cellular Assays | To determine the effect of the compound on cell behavior. | MTT Assay, Cell Cycle Analysis, Apoptosis Assays |

| Biochemical Assays | To quantify the interaction with a specific molecular target. | Enzyme Inhibition Assays, Binding Affinity Assays (e.g., SPR, ITC) |

Potential for Prodrug Design and Targeted Delivery Systems (Theoretical and In Vitro Concepts)

To overcome potential pharmacokinetic limitations of this compound, such as poor solubility, low permeability, or rapid metabolism, the design of prodrugs and targeted delivery systems presents a viable strategy. nih.govnih.gov

Theoretical Prodrug Design:

The carboxylic acid group of this compound is an ideal handle for prodrug modification. Esterification of the carboxylic acid with various promoieties can mask its polarity, potentially improving membrane permeability and oral absorption. nih.gov

Amino acid-based prodrugs could be designed to target amino acid transporters that are often upregulated in cancer cells. mdpi.com

The choice of the promoiety should be guided by the desired properties, such as increased lipophilicity for better passive diffusion or targeting specific enzymes for activation.

In Vitro Evaluation of Prodrugs:

The designed prodrugs would need to be synthesized and evaluated in vitro for their stability in physiological buffers and plasma. nih.gov